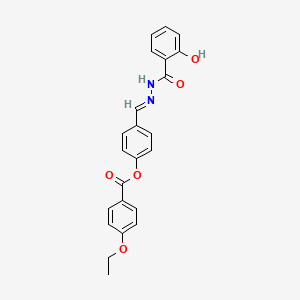![molecular formula C25H24FN3O2S2 B12015703 (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-73-1](/img/structure/B12015703.png)
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von 3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd mit 3-Ethoxypropylamin, gefolgt von einer Cyclisierung mit Thioharnstoff unter sauren Bedingungen, um den Thiazolidinonring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel zur Erleichterung der Reaktionen umfassen. Die Skalierbarkeit des Syntheseverfahrens ist für industrielle Anwendungen entscheidend, um sicherzustellen, dass die Verbindung effizient in großen Mengen hergestellt werden kann.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können auf den Thiazolidinonring oder den Pyrazolanteil abzielen.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder dem Thiazolidinonring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Halogenierungsmittel, Alkylierungsmittel oder Nucleophile wie Amine oder Thiole können Substitutionsreaktionen ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender oder schmerzlindernder Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer in chemischen Herstellungsprozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und eine Kaskade biochemischer Ereignisse auslösen. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Eine einfachere Verbindung mit einer ähnlichen Esterfunktionsgruppe.
1-(4-Fluorphenyl)piperazin: Teilt die Fluorphenylgruppe, hat aber eine andere Kernstruktur.
Disilan-verbrückte Architekturen: Organosiliciumverbindungen mit einzigartigen elektronischen Eigenschaften.
Einzigartigkeit
(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-Fluor-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-2-thioxo-1,3-thiazolidin-4-on zeichnet sich durch seine komplexe Struktur aus, die mehrere funktionelle Gruppen und Ringe kombiniert und eine vielfältige Reaktivität und potenzielle Anwendungen bietet. Seine einzigartige Kombination aus einem Thiazolidinonring und einem Pyrazolanteil unterscheidet ihn von einfacheren Verbindungen und bietet eine vielseitige Plattform für weitere chemische Modifikationen und Anwendungen.
Eigenschaften
CAS-Nummer |
623939-73-1 |
|---|---|
Molekularformel |
C25H24FN3O2S2 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(5Z)-3-(3-ethoxypropyl)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24FN3O2S2/c1-3-31-13-7-12-28-24(30)22(33-25(28)32)15-19-16-29(20-8-5-4-6-9-20)27-23(19)18-11-10-17(2)21(26)14-18/h4-6,8-11,14-16H,3,7,12-13H2,1-2H3/b22-15- |
InChI-Schlüssel |
XLSYRGJSLJATCR-JCMHNJIXSA-N |
Isomerische SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)
![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)





![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)

